Cas no 101819-51-6 (5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one)

5-Bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one is a brominated naphthalenone derivative with a hydroxyl substituent, offering utility as an intermediate in organic synthesis. Its structure, featuring both bromine and hydroxyl functional groups, enables selective reactivity in coupling reactions and further derivatization. The compound's partially saturated naphthalene core enhances stability while retaining aromatic character, making it suitable for applications in pharmaceutical and materials chemistry. The bromine atom facilitates cross-coupling reactions, while the hydroxyl group allows for additional modifications, such as etherification or esterification. This compound is particularly valuable in the development of complex molecules due to its balanced reactivity and structural versatility.
5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one structure
101819-51-6 structure
Product Name:5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
CAS No:101819-51-6
MF:C10H9BrO2
MW:241.081262350082
CID:1130325
Update Time:2025-10-29

5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
    • 1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-8-hydroxy-
    • 5-BROMO-8-HYDROXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
    • ACMC-20m4t3
    • CTK0G7975
    • AGN-PC-001TP7
    • 5-bromo-8-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone
    • 5-Brom-8-hydroxy-1,2,3,4-tetrahydro-1-naphthalinon
    • KB-42435
    • 5-bromo-3,4-dihydro-8-hydroxy-1(2H)-Naphthalenone
    • CS-0498945
    • DTXSID30561699
    • 5-bromo-8-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one
    • AM8852
    • 101819-51-6
    • 5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one-
    • 5-Bromo-8-hydroxy-1-tetralone
    • Inchi: 1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2
    • InChI Key: QALFVVUGULYHSN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C(CCCC=21)=O)O

Computed Properties

  • Exact Mass: 239.97857
  • Monoisotopic Mass: 239.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one

Introduction to 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 101819-51-6)

5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one, identified by its Chemical Abstracts Service (CAS) number 101819-51-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of both bromine and hydroxyl substituents on the naphthalene core enhances its reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.

The molecular structure of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one consists of a naphthalene ring system with modifications at the 5-position (bromine) and 8-position (hydroxyl). This arrangement not only imparts distinct electronic properties but also opens up diverse synthetic pathways for further functionalization. The compound’s ability to participate in various chemical reactions, such as condensation, oxidation, and reduction, makes it a versatile intermediate in organic synthesis.

In recent years, 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one has been explored in several pharmacological studies due to its promising pharmacokinetic and pharmacodynamic profiles. Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. For instance, studies have suggested that modifications at the 3 and 4 positions of the naphthalene ring can enhance binding affinity to specific targets, potentially leading to the development of new anti-inflammatory or anti-cancer agents.

The hydroxyl group at the 8-position serves as a key functional moiety that can be further derivatized to introduce additional biological activity. Researchers have investigated its potential as a precursor for synthesizing flavonoids-like compounds, which are known for their antioxidant and anti-microbial properties. Additionally, the bromine atom at the 5-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

Advances in computational chemistry have further facilitated the study of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one. Molecular modeling techniques have been employed to predict its interaction with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental efforts by providing insights into binding modes and energetics, thereby accelerating the drug discovery process.

The synthesis of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by bromination and hydroxylation steps. Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent pharmacological evaluation.

In conclusion, 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 101819-51-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and synthetic strategies for this compound, underscoring its importance in medicinal chemistry.

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